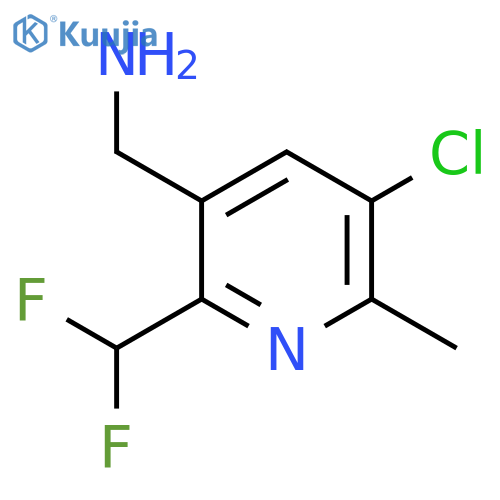

Cas no 1805377-39-2 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)

1805377-39-2 structure

商品名:3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine

CAS番号:1805377-39-2

MF:C8H9ClF2N2

メガワット:206.620267629623

CID:4872697

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine

-

- インチ: 1S/C8H9ClF2N2/c1-4-6(9)2-5(3-12)7(13-4)8(10)11/h2,8H,3,12H2,1H3

- InChIKey: XKVXHOBHVPKGLL-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)N=C(C(F)F)C(=C1)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38.9

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029046376-1g |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine |

1805377-39-2 | 97% | 1g |

$1,445.30 | 2022-04-01 |

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1805377-39-2 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量